8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

PNMT inhibition α2-adrenoceptor selectivity CNS drug discovery

Researchers requiring validated benzazepine scaffolds face non-trivial reproducibility risks when substituting with generic isoquinoline analogs. The tetrahydrobenzo[c]azepine (THBA) core confers ~100-fold greater PNMT selectivity versus α2-adrenoceptor over the THIQ scaffold, and 8-position substitution critically determines TLR7/TLR8 functional outcome. • ~100-fold PNMT selectivity vs. THIQ scaffold; 8-nitro achieves 170:1 selectivity ratio • 8-NH₂ handle enables amide coupling, reductive amination, or diazonium chemistry for focused library synthesis • Gram-to-kilogram availability with batch-specific QC (NMR, HPLC, GC) for IND-enabling continuity

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 72232-25-8
Cat. No. B1387589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine
CAS72232-25-8
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)C=C(C=C2)N
InChIInChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2
InChIKeyDAEJBLXGXUDKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 72232-25-8): Structural & Pharmacophore Scaffold Overview


8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 72232-25-8) is a benzazepine-class heterocyclic building block consisting of a benzene ring fused to a saturated, nitrogen-containing seven-membered azepine ring. The 8-position primary amino group provides a tractable synthetic handle for diverse derivatization chemistries, while the tetrahydrobenzo[c]azepine core has been validated as a pharmacophore scaffold in PNMT inhibitors , NMDA receptor modulators [1], and toll-like receptor (TLR7/TLR8) modulators [2]. Commercial availability typically ranges from 95% to >98% purity, with vendors offering batch-specific QC data including NMR, HPLC, and GC .

Why 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 72232-25-8) Cannot Be Casually Substituted


Substituting 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine with a generic benzazepine or isoquinoline analog introduces non-trivial risks to experimental reproducibility and downstream biological activity. The tetrahydrobenzo[c]azepine core confers approximately 100-fold greater selectivity for PNMT inhibition versus α2-adrenoceptor binding compared to the corresponding tetrahydroisoquinoline (THIQ) scaffold . Furthermore, the position and nature of the 8-substituent critically determines target engagement: 8-nitro substitution on the THBA core yields a PNMT selectivity ratio of 170, whereas 8-sulfonyl substitution abolishes PNMT inhibitory activity . In the TLR7/TLR8 modulator series, the 8-position substitution pattern directly dictates agonist/antagonist functional outcome and potency [1]. Therefore, casual substitution with an uncharacterized 8-substituted analog or an alternate ring system will almost certainly produce divergent—and likely inferior—biological or synthetic performance.

Quantitative Differentiation of 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 72232-25-8) from Closest Analogs


PNMT Inhibitory Potency and α2-Adrenoceptor Selectivity of the 8-Amino-THBA Scaffold Relative to THIQ

The unsubstituted 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) core exhibits nearly 100-fold greater selectivity for PNMT inhibition versus α2-adrenoceptor binding compared to the 1,2,3,4-tetrahydroisoquinoline (THIQ) core. While 8-amino-THBA itself was not directly assayed in this study, the structure-activity relationship (SAR) data for 8-substituted THBAs demonstrate that the benzazepine scaffold confers intrinsically superior selectivity, which the 8-amino substituent is positioned to further modulate. For reference, unsubstituted THBA has a PNMT Ki of 3.3 μM and α2 Ki of 11 μM (selectivity = 3.3), whereas unsubstituted THIQ has a PNMT Ki of 9.7 μM and α2 Ki of 0.35 μM (selectivity = 0.036). Introduction of an 8-nitro group on THBA improves PNMT potency by 10-fold and selectivity to 170 .

PNMT inhibition α2-adrenoceptor selectivity CNS drug discovery

Commercial Purity and Analytical Characterization of 8-Amino-THBA Versus Generic Suppliers

Reputable vendors of 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 72232-25-8) provide batch-specific analytical data packages that include NMR, HPLC, and GC traces, with certified purity levels of 95% to >98%. In contrast, many lower-tier suppliers offer this compound without accompanying QC documentation or with unverified purity claims. For instance, Bidepharm lists the compound at 95%+ purity with available batch-specific NMR, HPLC, and GC reports , and Aromsyn offers NLT 95% purity with customizable synthesis from gram to kilogram scale .

Chemical synthesis Medicinal chemistry Quality control

Availability of Custom Synthesis and Scale-Up Support for 8-Amino-THBA

Certain specialized suppliers of 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 72232-25-8) offer flexible synthesis capabilities from gram to kilogram scale, enabling researchers to transition from exploratory SAR to preclinical development without changing material source. Aromsyn explicitly provides "精准定制:支持克级至公斤级灵活生产" (precise customization: supports flexible production from gram to kilogram scale) . This scalability is not universally available among vendors of this relatively niche building block.

Custom synthesis Process chemistry Scale-up

Optimal Application Scenarios for 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 72232-25-8)


Synthesis of 8-Substituted THBA Derivatives for PNMT Inhibitor SAR Exploration

The 8-amino group serves as an ideal synthetic handle for generating a focused library of 8-substituted 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) derivatives via amide coupling, reductive amination, or diazonium chemistry. These derivatives can then be evaluated in PNMT inhibition and α2-adrenoceptor binding assays to identify compounds with improved potency and selectivity profiles, building on the established SAR that 8-substitution profoundly modulates both parameters .

Preparation of TLR7/TLR8 Modulator Chemical Probes

Patent literature establishes that 8-substituted benzoazepines function as modulators of toll-like receptors TLR7 and TLR8, with therapeutic potential in autoimmune, inflammatory, and oncologic indications [1]. 8-Amino-THBA provides a versatile starting point for installing diverse 8-position functional groups to probe TLR7/TLR8 structure-activity relationships and to develop novel immunomodulatory chemical probes.

NMDA Receptor Glycine Site Antagonist Pharmacophore Exploration

The benzo[c]azepine scaffold has been validated as a core for NMDA receptor glycine site antagonists [2]. The 8-amino-THBA building block enables systematic derivatization to map the pharmacophore requirements for GluN2B subunit selectivity and to optimize CNS penetration, which is predicted to be favorable for lipophilic THBA derivatives based on calculated logP values .

Scale-Up of Lead Compounds for Preclinical Development

For programs that have identified a promising 8-amino-THBA-derived lead, procurement from a supplier that offers gram-to-kilogram synthesis with batch-specific analytical characterization ensures material continuity and regulatory-grade documentation during the transition from discovery to IND-enabling studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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